molecular formula C14H21KO3S B13770465 Potassium octylbenzenesulfonate CAS No. 52286-56-3

Potassium octylbenzenesulfonate

Cat. No.: B13770465
CAS No.: 52286-56-3
M. Wt: 308.48 g/mol
InChI Key: LHRDALCSHPMGJN-UHFFFAOYSA-M
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Description

Potassium octylbenzenesulfonate is an organic compound with the molecular formula C14H21KO3S. It is a potassium salt of octylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium octylbenzenesulfonate can be synthesized through the sulfonation of octylbenzene followed by neutralization with potassium hydroxide. The general reaction involves the following steps:

    Sulfonation: Octylbenzene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form octylbenzenesulfonic acid.

    Neutralization: The resulting octylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octylbenzene is sulfonated in a reactor, and the resulting sulfonic acid is continuously neutralized with potassium hydroxide. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Potassium octylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxidized products.

    Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the sulfonate group.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium octylbenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of potassium octylbenzenesulfonate is its ability to reduce surface tension and stabilize emulsions. This is achieved through the alignment of the hydrophobic alkyl chain with non-polar substances and the hydrophilic sulfonate group with polar substances, thereby reducing the interfacial tension between different phases. This property makes it an effective surfactant in various applications.

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.

    Potassium toluenesulfonate: A similar compound with a shorter alkyl chain, resulting in different hydrophobic interactions.

Uniqueness: Potassium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications. Its potassium salt form also offers different solubility and reactivity compared to its sodium counterparts.

By understanding the properties, preparation methods, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

CAS No.

52286-56-3

Molecular Formula

C14H21KO3S

Molecular Weight

308.48 g/mol

IUPAC Name

potassium;2-octylbenzenesulfonate

InChI

InChI=1S/C14H22O3S.K/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

LHRDALCSHPMGJN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+]

Origin of Product

United States

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